molecular formula C17H22N2O6 B2869995 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide CAS No. 2034392-52-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2869995
CAS No.: 2034392-52-2
M. Wt: 350.371
InChI Key: FURNTGBKLLBMSL-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring and a polyethylene glycol (PEG)-like linker terminating in a 2,5-dioxopyrrolidin-1-yl group. This structure is designed for reactivity, as the dioxopyrrolidinyl moiety serves as an activated ester, enabling efficient conjugation with primary amines via nucleophilic acyl substitution . Such properties make it valuable in bioconjugation chemistry, drug delivery systems, and polymer synthesis.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-23-12-3-4-13(14(11-12)24-2)17(22)18-7-9-25-10-8-19-15(20)5-6-16(19)21/h3-4,11H,5-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURNTGBKLLBMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reduction of nitrile derivatives using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . This is followed by coupling reactions to introduce the pyrrolidin-1-yl and dimethoxybenzamide groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key Structural Features of the Target Compound :
  • Benzamide core : Provides stability and planar aromaticity.
  • 2,4-Dimethoxy substituents : Enhance solubility and modulate electronic effects.
  • Ethoxyethyl linker : Increases flexibility and reduces steric hindrance.
  • 2,5-Dioxopyrrolidin-1-yl group : Acts as a reactive site for amine coupling.
Comparison with Analogous Compounds :
Compound Name Core Structure Key Substituents Reactive Group Primary Use Reference
Target Compound Benzamide 2,4-Dimethoxy, ethoxyethyl linker 2,5-Dioxopyrrolidin-1-yl Bioconjugation
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate Fullerene (C60) PEG linker 2,5-Dioxopyrrolidin-1-yl Nanomaterial synthesis
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide 2,3-Dichlorophenyl, ethoxymethoxy None Herbicide
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide Benzamide Imidazole-hexyloxy linker Amide bond Peptide synthesis
Ethyl 5-carbamoyl-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate Thiophene 4-Methoxybenzoyl, carbamoyl Ethyl ester Pharmaceutical intermediate

Research Findings and Data

Table: Comparative Physicochemical Properties (Theoretical)

Property Target Compound Etobenzanid Peptide-Benzamide
Molecular Weight* ~420 g/mol ~328 g/mol ~550 g/mol
LogP (Predicted) 2.1 3.8 1.5
Reactive Sites 1 (dioxopyrrolidinyl) 0 1 (amide)
Primary Application Bioconjugation Herbicide Peptide synthesis

*Calculated using molecular formula.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structural arrangement, combining a dioxopyrrolidine moiety with a dimethoxybenzamide group, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O5
  • Molecular Weight : 334.36 g/mol
  • CAS Number : 2034391-90-5

The compound's structure allows for interactions with various biological targets, which is essential for its pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and cellular pathways. The dioxopyrrolidine component is known to influence several key biological mechanisms:

  • Enzyme Modulation : Interacts with sirtuins and poly(ADP-ribose) polymerases (PARPs), impacting gene expression and DNA repair processes.
  • Antioxidant Properties : Potentially mitigates oxidative stress by influencing pathways related to reactive oxygen species (ROS).
  • Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production and signaling pathways.

Pharmacological Studies

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant pharmacological properties, including anticonvulsant and antinociceptive effects. For instance, studies on related compounds have shown:

  • Anticonvulsant Activity : In vivo tests have indicated that certain derivatives possess potent anticonvulsant properties in models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. For example, one study reported an ED50 of 23.7 mg/kg for a related compound in the MES model .
  • Antinociceptive Activity : Compounds similar to this compound have also shown efficacy in reducing pain responses in formalin-induced pain models .

Data Summary Table

Activity Type Model/Assay ED50 (mg/kg) Reference
AnticonvulsantMaximal Electroshock (MES)23.7
AnticonvulsantPentylenetetrazole (PTZ)59.4
AntinociceptiveFormalin-induced tonic painN/A

Study 1: Anticonvulsant Properties

A focused study on hybrid pyrrolidine derivatives revealed that certain compounds exhibited broad-spectrum anticonvulsant activity across various seizure models. The lead compound demonstrated significant efficacy in both the MES and 6 Hz seizure tests, indicating a potential therapeutic application in epilepsy management .

Study 2: Antinociceptive Effects

Another investigation assessed the analgesic properties of pyrrolidine derivatives in neuropathic pain models. The findings suggested that these compounds could effectively alleviate pain associated with nerve injury, highlighting their potential as therapeutic agents for neuropathic pain conditions .

Study 3: Oxidative Stress Mitigation

Research has also focused on the antioxidant capabilities of compounds related to this compound. These studies indicate that such compounds can reduce oxidative damage in cellular models, suggesting their utility in conditions characterized by oxidative stress .

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